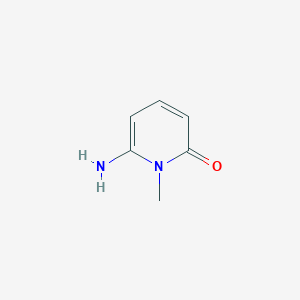
N-(2-aminoetil)benzamida
Descripción general
Descripción
N-(2-aminoethyl)benzamide is a chemical compound with the molecular formula C9H12N2O . It is also known as 2-Amino-N-(2-aminoethyl)benzamide . The compound is used in various applications and is of interest in the field of organic chemistry .
Synthesis Analysis
The synthesis of secondary amides like N-(2-aminoethyl)benzamide can be achieved through an efficient method utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .Molecular Structure Analysis
The molecular structure of N-(2-aminoethyl)benzamide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI key for this compound is CPVBIJDFUDYJIO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
N-(2-aminoethyl)benzamide has a molecular weight of 179.22 . It has a density of 1.2±0.1 g/cm3, a boiling point of 412.3±30.0 °C at 760 mmHg, and a flash point of 203.1±24.6 °C . It has 4 hydrogen bond acceptors, 5 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha descubierto que las benzamidas, incluida la N-(2-aminoetil)benzamida, exhiben una actividad antioxidante significativa . Pueden actuar como captadores de radicales libres y agentes quelantes de metales . Algunos compuestos de benzamida han mostrado una actividad antioxidante total, captación de radicales libres y quelación de metales más eficaz en comparación con los estándares .
Actividad antibacteriana
Las benzamidas han demostrado actividad antibacteriana contra diversas bacterias . Por ejemplo, la N-(2-hidroxi-4-nitrofenil)-p-benzamida sustituida mostró actividades antibacterianas moderadas contra E. coli, K. pneumoniae y S. aureus .
Propiedades anticancerígenas
Las benzamidas se han utilizado ampliamente en el tratamiento del cáncer . Han mostrado potencial como agentes antitumorales .
Propiedades antiinflamatorias
Las benzamidas también exhiben propiedades antiinflamatorias . Se pueden utilizar en el tratamiento de afecciones caracterizadas por la inflamación .
Propiedades analgésicas
Se ha descubierto que las benzamidas poseen propiedades analgésicas
Mecanismo De Acción
Target of Action
N-(2-aminoethyl)benzamide primarily targets the enzyme known as Amine oxidase [flavin-containing] B . This enzyme plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
The compound interacts with its target enzyme by catalyzing the oxidative deamination of biogenic and xenobiotic amines . This interaction results in changes in the metabolism of neuroactive and vasoactive amines, which can have significant effects on neurological and vascular function .
Biochemical Pathways
This could potentially affect various biochemical pathways involving these amines, leading to downstream effects on neurological and vascular function .
Pharmacokinetics
It is known that the compound interacts with its target enzyme in humans
Result of Action
The molecular and cellular effects of N-(2-aminoethyl)benzamide’s action are largely dependent on its interaction with its target enzyme. By influencing the metabolism of neuroactive and vasoactive amines, the compound can potentially affect neurological and vascular function . The specific effects can vary depending on factors such as the concentration of the compound and the presence of other substances that can interact with the same enzyme .
Propiedades
IUPAC Name |
N-(2-aminoethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWKHNPRDPAXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329720 | |
| Record name | N-(2-aminoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-17-2 | |
| Record name | N-(2-aminoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(2-aminoethyl)benzamide and its derivatives?
A1: N-(2-aminoethyl)benzamide derivatives act as potent monoamine oxidase-B (MAO-B) inhibitors. [, ] They exhibit competitive, time-dependent inhibition of the enzyme, meaning they bind to the active site and their inhibitory effect increases with time. [] While some derivatives demonstrate reversible inhibition, allowing for enzyme activity to return after dialysis, others can irreversibly inactivate MAO-B. []
Q2: How does the structure of N-(2-aminoethyl)benzamide relate to its potency as an MAO-B inhibitor?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the benzene ring and the aminoethyl side chain can significantly impact the potency and selectivity of N-(2-aminoethyl)benzamide derivatives. For example, introducing halogen or nitro groups on the benzene ring, particularly at the 2- and 4-positions, often enhances inhibitory activity against MAO-B. [, ] Hydrophobic interactions and steric effects play crucial roles in determining the binding affinity and inhibitory potency. []
Q3: Has N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) shown promise as a potential imaging agent for MAO-B?
A3: Yes, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) exhibits high potency and selectivity for MAO-B. [] It demonstrates non-competitive inhibition with a Ki of 0.80 μM and effectively inhibits MAO-B in vivo, with the inhibition being reversible. [] These properties make it a promising candidate for development as a radioiodinated ligand for studying MAO-B function in the living brain using single-photon emission computed tomography (SPECT). []
Q4: Beyond its role as an MAO-B inhibitor, has N-(2-aminoethyl)benzamide been explored in other research areas?
A4: Interestingly, a derivative of N-(2-aminoethyl)benzamide, specifically 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A), has been investigated as a curing agent for epoxy resins. [] This specific application highlights the versatility of this chemical scaffold for diverse material science applications.
Q5: What analytical techniques are commonly employed in the characterization and study of N-(2-aminoethyl)benzamide and its derivatives?
A5: Researchers utilize a range of techniques, including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), to characterize N-(2-aminoethyl)benzamide and its derivatives. [] For instance, 1H NMR and 13C NMR confirm the chemical structures of newly synthesized derivatives. [] Additionally, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is crucial for separating and analyzing complex mixtures of these compounds, particularly in biological samples. [] For example, researchers employed a multi-step derivatization process combined with electrospray ionization mass spectrometry (ESI-MSn) to analyze chondroitin sulfate oligosaccharides labeled with a fluorescent N-(2-aminoethyl)benzamide derivative. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)



![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)




![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)




